6-Hydroxypicolinic acid
Overview
Description
6-Hydroxypicolinic acid, also known as 6-hydroxy-2-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of picolinic acid and is characterized by the presence of a hydroxyl group at the sixth position of the pyridine ring. This compound is known for its chelating properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
6-Hydroxypicolinic acid (6HPA) is a picolinic acid derivative that has been reported to exhibit enol-keto tautomerism . It acts as a chelating ligand, exhibiting potential complexing ability via N,O-chelation or N,O,O-chelation . The primary targets of 6HPA are arenes, where it acts as a cooperating ligand in the C-H activation .
Mode of Action
When deprotonated, 6HPA behaves as a chelating ligand and bears either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage . This is similar to the successful bipyridone ligands and MPAAs . The ligands enable the C-H activation of the arene .
Biochemical Pathways
6HPA is involved in the microbial degradation pathway of picolinic acid . It is converted into this compound, then 3,6-dihydroxypicolinic acid, and finally 2,5-dihydroxypyridine . This pathway is crucial for microorganisms that can degrade and utilize picolinic acid for their growth .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation
Result of Action
The result of 6HPA’s action is the C-H activation of arenes, leading to the formation of C6F5-arene coupling products .
Action Environment
The action of 6HPA is influenced by environmental factors such as the presence of a base . The reaction between two equivalents of 6HPA and the palladium dimer in the presence of a base produces a palladium complex
Biochemical Analysis
Biochemical Properties
6-Hydroxypicolinic acid is known to participate in various biochemical reactions. It has been reported to exhibit enol-keto tautomerism . It acts as a chelating ligand, exhibiting potential complexing ability via N,O-chelation or N,O,O-chelation
Cellular Effects
It is known that this compound can influence cell function through its interactions with various biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a chelating ligand . It has been reported to exhibit enol-keto tautomerism
Metabolic Pathways
It is known that microorganisms can degrade and utilize picolinic acid, a related compound, for their growth
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxypicolinic acid can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide. The specific steps are as follows:
- Dissolve 2-bromo-6-hydroxypyridine in dry tetrahydrofuran (THF) at 0°C.
- Add a solution of isopropylmagnesium chloride in THF.
- Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature below 20°C.
- Stir the mixture and add dry carbon dioxide.
- Warm the mixture to room temperature and quench with water.
- Separate the phases and extract the aqueous phase with ethyl acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry
Comparison with Similar Compounds
6-Hydroxypicolinic acid can be compared with other hydroxypyridine derivatives such as:
3-Hydroxypicolinic acid: Similar in structure but with the hydroxyl group at the third position.
2-Hydroxypyridine: Lacks the carboxyl group, making it less effective as a chelating agent.
Picolinic acid: Lacks the hydroxyl group, affecting its reactivity and chelating properties
Uniqueness: this compound is unique due to its specific positioning of the hydroxyl and carboxyl groups, which enhances its chelating ability and makes it a versatile compound in various applications .
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCWSYYXUCKEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287567 | |
Record name | 6-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19621-92-2 | |
Record name | 6-Hydroxypicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19621-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 51589 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019621922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19621-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxypicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Hydroxypicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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